Technical Guide: Synthesis, Properties, and Applications of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Technical Guide: Synthesis, Properties, and Applications of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Executive Summary
In the landscape of modern rational drug design, sterically hindered, halogenated building blocks are indispensable for targeting shallow, undruggable protein pockets. 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde (IUPAC: 5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde)[1] is a highly specialized organic intermediate. Recognized by its CAS number 590376-27-5 [2], this compound serves as a critical electrophilic scaffold in the synthesis of complex heterocycles and multivalent small-molecule inhibitors, most notably in the development of pan-RAS therapeutics[3].
Physicochemical Profiling & Structural Analysis
The utility of this molecule stems from its trifunctional nature: an electrophilic aldehyde, an electron-modulating aryl chloride, and a sterically demanding 2,6-dichlorobenzyloxy moiety.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde |
| CAS Number | 590376-27-5[2] |
| Molecular Formula | C14H9Cl3O2[4] |
| Molecular Weight | 315.58 g/mol [4] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Key Functional Groups | Aldehyde, Aryl Ether, Aryl Chlorides |
Structural Causality in Drug Design: The 2,6-dichloro substitution on the benzyl ring forces the aromatic rings into a non-coplanar, orthogonal conformation. This rigid 3D architecture is highly valued for occupying deep hydrophobic crevices in target proteins, such as the Switch-II pocket of KRAS[3]. Furthermore, the halogens provide metabolic stability against cytochrome P450 oxidation and enable favorable halogen-bonding interactions with backbone carbonyls in the protein target.
Mechanistic Synthesis Protocol
The synthesis of 5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is achieved via a classic Williamson ether synthesis. As a self-validating system, the reaction relies on the distinct pKa difference between the starting phenol and the solvent environment to drive the reaction forward without generating unwanted side products.
Reagents
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Nucleophile: 5-Chlorosalicylaldehyde (CAS: 17073-62-0)
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Electrophile: 2,6-Dichlorobenzyl bromide (CAS: 20443-98-5)[5]
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Base: Potassium carbonate (K₂CO₃)
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Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
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Preparation: Dissolve 1.0 equivalent of 5-chlorosalicylaldehyde in anhydrous DMF (0.5 M concentration). Causality: DMF is a polar aprotic solvent that strongly solvates the K⁺ cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the subsequent SN2 displacement[3].
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Deprotonation: Add 1.2 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension at 25 °C for 15 minutes. Causality: K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the acidic phenol (pKa ~8.0, lowered by the electron-withdrawing aldehyde and chloro groups) but weak enough to prevent unwanted aldol condensation of the aldehyde handle.
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SN2 Substitution: Dropwise add 1.2 equivalents of 2,6-dichlorobenzyl bromide[5].
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Heating & Monitoring: Elevate the temperature to 50–60 °C and stir for 12–18 hours. Causality: The ortho-dichloro substitution on the benzyl bromide creates significant steric hindrance, raising the activation energy of the SN2 transition state. Mild heating overcomes this barrier. Monitor the reaction via TLC (Hexanes:EtOAc 8:2) until the fluorescent starting material spot is consumed.
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Workup: Quench the reaction by pouring it into ice-cold distilled water (causing the product to precipitate or separate as an oil). Extract three times with Ethyl Acetate (EtOAc).
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Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure product.
Fig 1: Williamson ether synthesis workflow for 5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed:
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¹H NMR (400 MHz, CDCl₃): Look for the diagnostic aldehyde proton singlet far downfield at ~10.4 ppm . The benzylic CH₂ protons will appear as a sharp singlet at ~5.3 ppm . This significant downfield shift is caused by the deshielding effect of the adjacent ether oxygen and the electron-deficient 2,6-dichlorophenyl ring.
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LC-MS (ESI+): The mass spectrum must show the [M+H]⁺ molecular ion at m/z ~315. Crucially, because the molecule contains three chlorine atoms, the isotopic distribution must display the characteristic M : M+2 : M+4 : M+6 cluster in an approximate 27:27:9:1 ratio, confirming the presence of the trichloro-system.
Applications in Drug Development: Pan-RAS Inhibitors
Mutations in the RAS family of GTPases (KRAS, NRAS, HRAS) are drivers in nearly 30% of all human cancers[6]. Historically considered "undruggable" due to their picomolar affinity for GTP and lack of deep binding pockets, RAS proteins are now being targeted by multivalent small molecules that simultaneously bind adjacent shallow pockets[3].
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a premier intermediate for synthesizing these multivalent inhibitors. The aldehyde group acts as a reactive handle, undergoing reductive amination with piperazine-linked fragments. Once assembled, the 2,6-dichlorobenzyloxy domain acts as a hydrophobic anchor, wedging into the lipophilic Switch-II region of KRAS (G12D mutant), thereby sterically blocking the interaction between RAS and its downstream effector, RAF[3].
Fig 2: Disruption of the KRAS-MAPK cascade via intermediate-derived pan-RAS inhibitors.
References
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CP Lab Safety. "5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde, 95% Purity". calpaclab.com. URL: [Link]
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Welsch ME, Kaplan A, Chambers JM, et al. "Multivalent Small-Molecule Pan-RAS Inhibitors". Cell (2017); 168(5):878-889.e29. PubMed Central. URL: [Link]
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Meng D, et al. "Small molecular inhibitors for KRAS-mutant cancers". Frontiers in Oncology (2023). PubMed Central. URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 2,6-Dichlorobenzyl bromide 97 20443-98-5 [sigmaaldrich.com]
- 6. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
